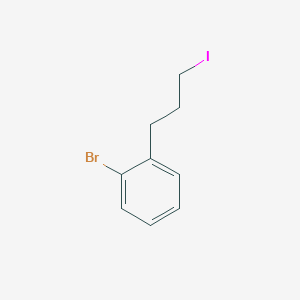

1-Bromo-2-(3-iodopropyl)benzene

Description

1-Bromo-2-(3-iodopropyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1 and a 3-iodopropyl chain at position 2. This structure combines the electron-withdrawing effects of bromine with the bulky, polarizable iodine atom on the propyl side chain.

Properties

IUPAC Name |

1-bromo-2-(3-iodopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrI/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVJIUGVYXNRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCI)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444863 | |

| Record name | 1-bromo-2-(3-iodopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113163-20-5 | |

| Record name | 1-bromo-2-(3-iodopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

1-Bromo-2-(3-iodopropyl)benzene undergoes various types of chemical reactions, including:

1. Substitution Reactions:

Nucleophilic Substitution: The bromine and iodine atoms in the compound can be replaced by other nucleophiles.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation under appropriate conditions.

2. Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major Products Formed:

- Azido derivatives

- Biaryl compounds

- Nitrated, sulfonated, and halogenated derivatives

Scientific Research Applications

1-Bromo-2-(3-iodopropyl)benzene has several applications in scientific research, including:

1. Chemistry:

Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules through various coupling and substitution reactions.

2. Biology:

Radiolabeling: The iodine atom in the compound can be used for radiolabeling purposes in biological studies, particularly in imaging and tracing experiments.

3. Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, especially those targeting specific molecular pathways.

4. Industry:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-iodopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propylbenzene Derivatives

1-Bromo-2-(3-bromopropyl)benzene

- Structure : Bromine at position 1; 3-bromopropyl chain at position 2.

- Synthesis : Prepared via column chromatography (hexane), yielding 95% as a colorless oil .

- Reactivity : The bromine on the propyl chain may undergo nucleophilic substitution, though less readily than iodine due to lower leaving-group ability.

1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene

- Structure : Bromine at position 1; propyl chain with Cl and two F atoms at position 3.

- Properties : Molecular formula C₉H₈BrClF₂, molecular weight 269.51 g/mol, 95% purity. The electronegative Cl and F atoms increase polarity and may stabilize the compound against oxidation .

1-Bromo-2-(2-chloro-2-methylpropyl)benzene

Functionalized Propyl Chains

1-Bromo-2-(3,3-dimethoxypropyl)benzene

- Structure : Bromine at position 1; 3,3-dimethoxypropyl chain at position 2.

- Properties : The methoxy groups enhance solubility in polar solvents and may participate in hydrogen bonding. NMR data (¹H, ¹³C) confirms regiochemistry .

1-Bromo-2-(2,2-dimethylbut-3-yn-1-yl)benzene

- Structure : Bromine at position 1; alkyne-containing substituent at position 2.

Market and Industrial Relevance

1-Bromo-2-(2-methylpropyl)-benzene

- Market Data : Global market analysis (2020–2025) highlights production capacity and competition, indicating industrial demand for brominated benzene derivatives .

- Comparison : The methylpropyl substituent may improve thermal stability compared to iodine-substituted analogs, which could be more reactive but less stable.

Comparative Data Table

Key Findings and Insights

- Reactivity Trends : Iodine in the propyl chain (target compound) likely enhances susceptibility to nucleophilic substitution compared to Br or Cl analogs due to its superior leaving-group ability .

- Steric and Electronic Effects : Branched chains (e.g., 2-methylpropyl) reduce reactivity via steric hindrance, while electron-withdrawing groups (e.g., Cl, F) increase stability .

- Synthetic Methods : Catalytic approaches (e.g., B(C₆F₅)₃ ) and chromatography purification are common for analogs, suggesting plausible routes for the target compound.

Biological Activity

1-Bromo-2-(3-iodopropyl)benzene is a halogenated aromatic compound characterized by a bromine atom at the first position and a 3-iodopropyl group at the second position of the benzene ring. Its unique structure allows it to participate in various chemical reactions, making it an important compound in both synthetic and biological chemistry.

- Molecular Formula : C9H10BrI

- Molar Mass : 292.09 g/mol

- CAS Number : 113163-20-5

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The presence of bromine and iodine allows for halogen bonding, which can influence the compound's reactivity and binding affinity to various molecular targets. This interaction can modulate enzyme activity and affect physiological pathways, potentially leading to therapeutic applications.

Applications in Research and Medicine

This compound has been explored for several applications:

- Radiolabeling : The iodine atom can be utilized for radiolabeling in imaging studies, facilitating the tracing of biological processes.

- Drug Development : Its structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific molecular pathways or exhibiting antimicrobial properties.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL .

- Anti-inflammatory Effects : In vivo studies have demonstrated that certain derivatives can inhibit inflammation in animal models, suggesting potential therapeutic use in inflammatory diseases. For example, compounds derived from similar structures have been shown to reduce carrageenan-induced paw edema significantly .

Comparative Analysis

A comparison of this compound with other halogenated benzene derivatives highlights its unique properties:

| Compound | Structure | Key Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, potential drug candidate |

| Bromobenzene | C6H5Br | Less versatile in synthetic applications |

| Iodobenzene | C6H5I | Limited reactivity compared to this compound |

Synthesis Routes

The synthesis of this compound typically involves:

- Bromination of Benzene : This step introduces the bromine atom.

- Alkylation with 1,3-Diiodopropane : The alkylation process attaches the 3-iodopropyl group to the benzene ring.

These synthetic methods are crucial for producing the compound in both laboratory and industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.